molecular formula C22H23N3O4S B2937538 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide CAS No. 1007192-86-0

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2937538
CAS RN: 1007192-86-0
M. Wt: 425.5
InChI Key: FTNZXYTWLVJXRZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a dimethylphenyl group, and a dimethoxybenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the thieno[3,4-c]pyrazole ring could contribute to its aromaticity and stability, while the dimethoxybenzamide group could influence its solubility and reactivity .

Scientific Research Applications

Design and Synthesis for Antibacterial Agents

Compounds with complex structures, similar to the one , have been explored for their antibacterial properties. For instance, novel analogs exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been designed. These studies suggest potential applications in developing new antibacterial drugs (Palkar et al., 2017).

Spectroscopic and Structural Characterisation

Research on similar compounds has also involved their spectroscopic and structural characterization, providing insights into their molecular geometries and the effects of intermolecular interactions. Such studies are foundational for understanding the physical and chemical properties of complex molecules, which is crucial for various applications, including material science and pharmacology (Arslan, Kazak, & Aydın, 2015).

Synthesis for Photovoltaic Devices

The synthesis of related compounds has found applications in photovoltaic devices. By copolymerizing monomers with donor segments, researchers have developed materials with desirable optical properties and energy levels, illustrating the potential of such molecules in renewable energy technologies (Zhou et al., 2010).

Luminescence Sensing

Some compounds with structural similarities have been used in luminescence sensing, demonstrating selective sensitivity to specific chemicals like benzaldehyde derivatives. This suggests applications in chemical sensing and detection technologies, which are critical in environmental monitoring and industrial process control (Shi et al., 2015).

Future Directions

Given the potential biological activity of this compound, future research could involve further studying its synthesis, characterizing its physical and chemical properties, investigating its mechanism of action, and evaluating its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNZXYTWLVJXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide

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